molecular formula C25H26N6O4 B2542368 N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide CAS No. 488716-05-8

N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide

Cat. No. B2542368
CAS RN: 488716-05-8
M. Wt: 474.521
InChI Key: WGVUZIKEJUJEMW-UHFFFAOYSA-N
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Description

The compound , N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide, is a derivative of indole, a structure that is prevalent in many biologically active molecules. Indole derivatives have been extensively studied due to their diverse biological activities, including their roles in preventing ulcers, serving as anticancer agents, and providing cardioprotective effects .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds often involves the formation of azomethine ylides, which can be intermediates in redox isomerization reactions . Additionally, the construction of related heterocyclic systems, such as hexahydropyrrolo[2,3-b]indoles, can be achieved through stereoselective formation from tryptamine derivatives . The synthesis of the specific compound is not detailed in the provided papers, but the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. For example, the configuration and conformation of hexahydropyrrolo[2,3-b]indoles are important for their reactivity and applications in synthesis . The crystal structure of related compounds, such as (Z)-N-(2-Oxoindolin-3-ylidene)formohydrazide, reveals interesting features like cis/trans amide rotomers, which could influence the biological activity .

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. They can undergo redox isomerization via azomethine ylide intermediates to yield N-alkyl indoles . They are also prone to addition reactions, such as nucleophilic and radical reactions, which can be stereoselective . These reactions are essential for the functionalization of the indole core and the generation of diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are closely related to their biological functions. For instance, the ulcer prevention potential of TIBH, an indole and gallic acid derivative, is attributed to its ability to increase mucus secretion, decrease gastric acidity, and modulate protein expressions in gastric tissue . Similarly, the cardioprotective activity of a bis-indolylidene carbonohydrazide derivative is linked to its effects on various biomarkers and antioxidant enzymes in heart tissue . These properties are indicative of the potential therapeutic applications of indole derivatives.

Scientific Research Applications

Anticancer Activity

Derivatives of the specified compound have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, including murine leukemia and human leukemia cells. One derivative showed potent inhibitor activity against tumor cell lines, inducing apoptosis at submicromolar ranges (Katiyar et al., 2015).

Cardioprotective Activity

A novel synthetic derivative demonstrated significant cardioprotective effects against doxorubicin-induced cardiotoxicity in rats by reducing elevated cardiotoxic biomarkers and increasing antioxidant enzymes in heart tissue (Tabassum et al., 2014).

Anti-inflammatory and Analgesic Activity

Compounds derived from this chemical structure were evaluated for their anti-inflammatory and analgesic activities. Certain derivatives showed promising results as analgesic compounds and exhibited significant anti-inflammatory properties (Kerzare et al., 2016).

Imaging Cancer Tyrosine Kinase

A derivative was developed as a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase, indicating its use in diagnostic imaging for cancer detection (Wang et al., 2005).

Synthesis of Spiro Compounds

Research into the synthesis of novel spiro compounds with a carbamate functionality from derivatives of this compound has been reported. These compounds are important for developing new materials with potential applications in various fields (Velikorodov et al., 2011).

properties

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]heptanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-14-8-10-18-16(12-14)22(24(34)26-18)30-28-20(32)6-4-3-5-7-21(33)29-31-23-17-13-15(2)9-11-19(17)27-25(23)35/h8-13,26-27,34-35H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLLRZPTBIGKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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